Cas no 1286721-49-0 (1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione)

1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione
- AKOS024519700
- 1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione
- 1-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- F5823-0342
- VU0521515-1
- 1-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
- 1286721-49-0
-
- Inchi: 1S/C15H20N4O3/c20-13-2-3-14(21)19(13)11-15(22)17-8-4-12(5-9-17)10-18-7-1-6-16-18/h1,6-7,12H,2-5,8-11H2
- InChI Key: HOVFQOIQTSHFMG-UHFFFAOYSA-N
- SMILES: O=C(CN1C(CCC1=O)=O)N1CCC(CN2C=CC=N2)CC1
Computed Properties
- Exact Mass: 304.15354051g/mol
- Monoisotopic Mass: 304.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.5Ų
- XLogP3: -0.6
1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5823-0342-30mg |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-10μmol |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-20mg |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-2μmol |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-5μmol |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-1mg |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5823-0342-3mg |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-10mg |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-20μmol |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5823-0342-2mg |
1-(2-oxo-2-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione |
1286721-49-0 | 2mg |
$88.5 | 2023-09-09 |
1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione Related Literature
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
Additional information on 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione
Introduction to 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione (CAS No. 1286721-49-0)
1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione, also known by its CAS number 1286721-49-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones and is characterized by its unique structural features, which include a pyrrolidine ring, a piperidine ring, and a pyrazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione is particularly noteworthy due to its intricate arrangement of functional groups. The presence of the pyrazole ring, which is known for its bioisosteric properties, enhances the compound's ability to interact with various biological targets. Additionally, the piperidine and pyrrolidine rings provide conformational flexibility and stability, making this compound a promising candidate for drug development.
Recent studies have explored the pharmacological properties of 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This makes it a valuable lead compound for the development of targeted therapies.
In addition to its enzymatic inhibition properties, 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione has been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that it can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions. The mechanism behind this activity is thought to involve the modulation of cytokine production and the inhibition of pro-inflammatory signaling pathways.
The pharmacokinetic profile of 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione has also been studied in detail. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a drug candidate to be viable for clinical development. Its oral bioavailability and stability in plasma make it an attractive option for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-y l}ethyl)pyrrolidine - 2 , 5 - dione in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and preliminary efficacy. These findings have paved the way for more advanced clinical studies to further evaluate its therapeutic potential.
The potential applications of 1-(2-o xo - 2 - { 4 - ( 1 H - p y r az ol - 1 - yl ) m e th y l pi pe ri di n - 1 - yl } e th yl ) p yr ro lid ine - 2 , 5 - d i one extend beyond cancer and inflammatory diseases. Researchers are also exploring its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may have neuroprotective effects by modulating oxidative stress and reducing neuroinflammation.
In conclusion, 1-(2-o xo - 2 - { 4 - ( 1 H - p y r az ol - 1 - yl ) m e th y l pi pe ri di n - 1 - yl } e th yl ) p yr ro lid ine - 2 , 5 - d i one (CAS No. 1286721 - 49 - 0) represents a promising compound with diverse therapeutic potentials. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant promise for improving patient outcomes in various diseases.
1286721-49-0 (1-(2-oxo-2-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethyl)pyrrolidine-2,5-dione) Related Products
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)




